4-(Fluoromethyl)azepane: Physicochemical Profiling, Conformational Dynamics, and Stability in Drug Design
4-(Fluoromethyl)azepane: Physicochemical Profiling, Conformational Dynamics, and Stability in Drug Design
Executive Summary
Azepane-based scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in numerous central nervous system (CNS) and oncology agents[1]. However, the high intrinsic basicity of the unsubstituted azepane ring (pKa ~11.07)[2] often introduces pharmacokinetic liabilities, including hERG channel inhibition, poor passive membrane permeability, and lysosomal trapping.
The strategic incorporation of a fluoromethyl group at the C4 position yields 4-(fluoromethyl)azepane , a specialized building block that leverages stereoelectronic effects to systematically modulate these liabilities. This technical guide provides an in-depth analysis of the physicochemical properties, structural stability, and experimental validation protocols for 4-(fluoromethyl)azepane, designed for researchers optimizing lead compounds in drug discovery.
Structural & Physicochemical Profile
Quantitative Data Summary
To establish a baseline for structural optimization, the core physicochemical parameters of 4-(fluoromethyl)azepane are summarized below.
| Property | Value | Reference / Derivation |
| Chemical Name | 4-(Fluoromethyl)azepane | [3] |
| CAS Registry Number | 1779921-08-2 | [3] |
| Molecular Formula | C 7 H 14 FN | [3] |
| Molecular Weight | 131.19 g/mol | [3] |
| Unsubstituted Azepane pKa | 11.07 | [2] |
| Predicted pKa (Basic Nitrogen) | ~10.37 | Calculated via γ-fluorination ΔpKa (-0.7)[4] |
Basicity Modulation: The "Goldilocks" Inductive Effect
Fluorination is a highly predictable strategy for amine pKa attenuation. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive (-I) effect, which reduces the electron density on the basic nitrogen lone pair, thereby decreasing its proton affinity.
In aliphatic amines, a single fluorine atom at the β-position typically reduces the pKa by ~1.5 to 1.7 units[5][6]. In 4-(fluoromethyl)azepane, the fluorine atom is located at the γ-position relative to the nitrogen. Because inductive effects decay exponentially through σ-bonds, the attenuation at the γ-position is approximately 0.7 pKa units per fluorine atom[4].
This precise reduction shifts the pKa from ~11.07 down to ~10.37. This phenomenon is often referred to as the "Goldilocks effect" in medicinal chemistry[6]—it lowers the basicity enough to improve lipophilicity and reduce off-target toxicity, while keeping the amine sufficiently basic to form critical salt bridges with target proteins (such as the aspartate/glutamate residues in kinase active sites)[7][8].
Caption: Logical pathway of pKa attenuation via γ-fluorination inductive effects.
Lipophilicity and Permeability
While fluorine is highly electronegative, the C-F bond is poorly polarizable. Consequently, fluorinated alkyl groups are generally more lipophilic than their hydrogenated counterparts, though the effect is highly context-dependent[9]. The addition of the fluoromethyl group at C4 increases the intrinsic lipophilicity (LogP) of the azepane ring. More importantly, the concurrent reduction in pKa means that at physiological pH (7.4), a higher fraction of the molecule exists in its neutral, unprotonated state. This significantly increases the effective distribution coefficient (LogD 7.4 ), which directly correlates with enhanced passive transcellular permeability and blood-brain barrier (BBB) penetration.
Conformational Dynamics and Stability
Conformational Pre-organization
The seven-membered azepane ring is highly flexible, rapidly interconverting between various twist-chair and boat conformations. This high degree of flexibility can result in a large entropic penalty upon binding to a rigid protein target.
The introduction of the bulky and polar fluoromethyl group at C4 acts as a conformational anchor. Due to 1,3-diaxial steric interactions within the seven-membered ring, the fluoromethyl group strongly prefers the equatorial position. This restricts the conformational ensemble, pre-organizing the ring into a specific twist-chair geometry. This pre-organization is highly beneficial when designing inhibitors for targets like Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA), where azepane derivatives must adopt a specific geometry to occupy the adenine-binding pocket[7][8].
Metabolic Stability (CYP450 Resistance)
Aliphatic saturated heterocycles are highly susceptible to cytochrome P450 (CYP450)-mediated α-oxidation (leading to ring opening) and N-dealkylation. 4-(Fluoromethyl)azepane exhibits enhanced metabolic stability through two distinct causal mechanisms:
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Direct Blocking: The robust C-F bond (bond dissociation energy ~105 kcal/mol) completely blocks metabolic oxidation at the substituted methyl site.
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Electronic Deactivation: The electron-withdrawing nature of the fluoromethyl group decreases the electron density of the adjacent C-H bonds on the azepane ring. This increases the activation energy required for hydrogen atom abstraction by the highly reactive CYP450 active site heme-oxo species, thereby slowing down the rate of ring-opening metabolism.
Experimental Methodologies
To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating necessary controls to account for the specific chemical behavior of azepanes.
Protocol 1: Potentiometric pKa Determination
Causality Note: Like many secondary amines, azepane readily reacts with atmospheric carbon dioxide to form carbamates[1]. To ensure trustworthiness, the titration must be performed under an inert atmosphere.
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Preparation: Prepare a 1.0 mM solution of 4-(fluoromethyl)azepane in 0.15 M KCl (to maintain constant ionic strength) using freshly degassed, ultra-pure water.
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Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C.
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Acidification: Acidify the solution to pH 2.0 with 0.1 M HCl to ensure the azepane nitrogen is 100% protonated.
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Titration: Titrate the solution with standardized 0.1 M KOH under a continuous, gentle flow of inert Argon gas to prevent CO 2 interference. Record the pH after each 0.01 mL addition.
-
System Validation: Run a concurrent titration of a reference standard (unsubstituted azepane, known pKa 11.07[2]) to validate the electrode response and the absence of CO 2 artifacts.
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Data Analysis: Calculate the pKa from the pre-equivalence point of the titration curve using non-linear regression fitted to the Henderson-Hasselbalch equation[4].
Protocol 2: In Vitro Microsomal Stability Assay
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Incubation Mixture: Combine 1 µM of 4-(fluoromethyl)azepane with human liver microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2 .
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Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the required CYP450 cofactor).
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Sampling: Extract 50 µL aliquots at precise time intervals: 0, 5, 15, 30, and 60 minutes.
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Quenching: Immediately quench each aliquot by pipetting it into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., labetalol).
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Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to precipitate the microsomal proteins.
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Quantification: Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the percentage of parent compound remaining.
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Validation Controls: Include a negative control (buffer instead of NADPH) to rule out chemical instability in the buffer, and a positive control (e.g., verapamil) to confirm the enzymatic viability of the HLM batch. Calculate intrinsic clearance ( CLint ) from the elimination rate constant ( k ).
Caption: Step-by-step workflow for the in vitro CYP450 microsomal stability assay.
Sources
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- 2. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 5. chemrxiv.org [chemrxiv.org]
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